molecular formula Y2O3<br>O3Y2 B073054 Yttrium oxide CAS No. 1314-36-9

Yttrium oxide

Cat. No. B073054
CAS RN: 1314-36-9
M. Wt: 225.81 g/mol
InChI Key: RUDFQVOCFDJEEF-UHFFFAOYSA-N
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Patent
US08425871B2

Procedure details

Generally, a 75 to 85 weight percent solution of phosphoric acid is added to the slurry over a period of about 15 minutes to about 90 minutes as the slurry is continuously agitated and maintained at a temperature that typically ranges between about 20° C. and about 70° C. The amount of the phosphoric acid added to the slurry is usually about 1.5 molar percent less than the amount of the yttrium compound present in the slurry. When the yttrium compound used is yttrium oxide, the reaction takes place to form yttrium phosphate, minor amounts of yttrium oxide, minor amounts of surface adsorbed phosphoric acid and water. The yttrium phosphate formed comprises approximately 95.5 percent of the solids portion in the slurry.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[P:1](=[O:5])([OH:4])([OH:3])[OH:2].[Y:6].[O-2:7].[Y+3].[O-2].[O-2].[Y+3]>>[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[Y+3:6].[O-2:7].[Y+3:6].[O-2:2].[O-2:2].[Y+3:6] |f:2.3.4.5.6,7.8,9.10.11.12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Y]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Y]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Y+3].[O-2].[O-2].[Y+3]

Conditions

Stirring
Type
CUSTOM
Details
is continuously agitated
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at a temperature that typically ranges between about 20° C. and about 70° C

Outcomes

Product
Name
Type
product
Smiles
P(=O)([O-])([O-])[O-].[Y+3]
Name
Type
product
Smiles
[O-2].[Y+3].[O-2].[O-2].[Y+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08425871B2

Procedure details

Generally, a 75 to 85 weight percent solution of phosphoric acid is added to the slurry over a period of about 15 minutes to about 90 minutes as the slurry is continuously agitated and maintained at a temperature that typically ranges between about 20° C. and about 70° C. The amount of the phosphoric acid added to the slurry is usually about 1.5 molar percent less than the amount of the yttrium compound present in the slurry. When the yttrium compound used is yttrium oxide, the reaction takes place to form yttrium phosphate, minor amounts of yttrium oxide, minor amounts of surface adsorbed phosphoric acid and water. The yttrium phosphate formed comprises approximately 95.5 percent of the solids portion in the slurry.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[P:1](=[O:5])([OH:4])([OH:3])[OH:2].[Y:6].[O-2:7].[Y+3].[O-2].[O-2].[Y+3]>>[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[Y+3:6].[O-2:7].[Y+3:6].[O-2:2].[O-2:2].[Y+3:6] |f:2.3.4.5.6,7.8,9.10.11.12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Y]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Y]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Y+3].[O-2].[O-2].[Y+3]

Conditions

Stirring
Type
CUSTOM
Details
is continuously agitated
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at a temperature that typically ranges between about 20° C. and about 70° C

Outcomes

Product
Name
Type
product
Smiles
P(=O)([O-])([O-])[O-].[Y+3]
Name
Type
product
Smiles
[O-2].[Y+3].[O-2].[O-2].[Y+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.